molecular formula C12H18N2O B13189676 3-(aminomethyl)-N-tert-butylbenzamide CAS No. 926185-51-5

3-(aminomethyl)-N-tert-butylbenzamide

Cat. No.: B13189676
CAS No.: 926185-51-5
M. Wt: 206.28 g/mol
InChI Key: JOXCEYHRRUZFMA-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-tert-butylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminomethyl group attached to the benzene ring and a tert-butyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-tert-butylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzoic acid with tert-butylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

3-(aminomethyl)-N-tert-butylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-tert-butylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)benzoic acid: Lacks the tert-butyl group, which may affect its binding properties and reactivity.

    N-tert-butylbenzamide: Lacks the aminomethyl group, which may reduce its versatility in chemical reactions.

    3-(aminomethyl)-N-methylbenzamide: Contains a methyl group instead of a tert-butyl group, which may influence its steric and electronic properties.

Uniqueness

3-(aminomethyl)-N-tert-butylbenzamide is unique due to the presence of both the aminomethyl and tert-butyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

926185-51-5

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(aminomethyl)-N-tert-butylbenzamide

InChI

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,8,13H2,1-3H3,(H,14,15)

InChI Key

JOXCEYHRRUZFMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)CN

Origin of Product

United States

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